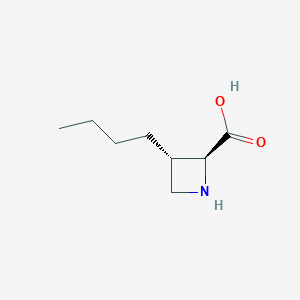
(2S,3S)-3-butylazetidine-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-3-butylazetidine-2-carboxylic Acid is a chiral azetidine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-butylazetidine-2-carboxylic Acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a butyl-substituted amine with a suitable carboxylic acid derivative, followed by cyclization to form the azetidine ring. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-3-butylazetidine-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms. Substitution reactions can introduce various functional groups into the azetidine ring.
Applications De Recherche Scientifique
(2S,3S)-3-butylazetidine-2-carboxylic Acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (2S,3S)-3-butylazetidine-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S)-2,3-Dibromo-3-phenylpropanoic acid: Another chiral azetidine derivative with different substituents.
(2S,3S)-(+)-2,3-Butanediol: A related compound with a different functional group arrangement.
Uniqueness
(2S,3S)-3-butylazetidine-2-carboxylic Acid is unique due to its specific butyl substitution and carboxylic acid functional group, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
(2S,3S)-3-butylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-3-4-6-5-9-7(6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)/t6-,7-/m0/s1 |
Clé InChI |
GTOXIYGRIDEXTA-BQBZGAKWSA-N |
SMILES isomérique |
CCCC[C@H]1CN[C@@H]1C(=O)O |
SMILES canonique |
CCCCC1CNC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


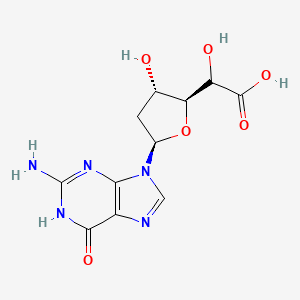
![tert-Butyl 3-iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12839485.png)
![(6S)-7-amino-8-oxo-3-(pyridin-2-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12839490.png)

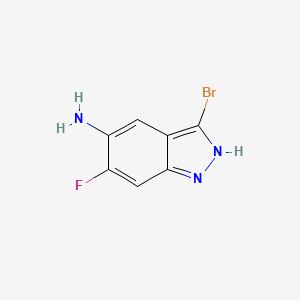
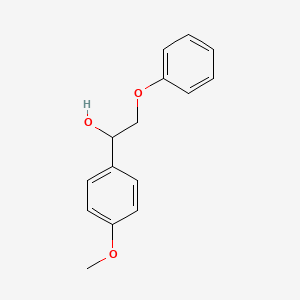
![tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]-1'-carboxylate](/img/structure/B12839514.png)

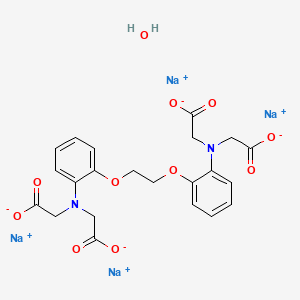
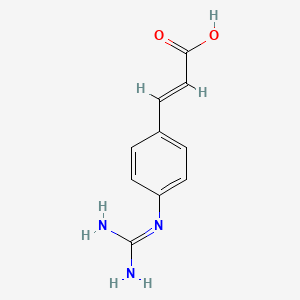
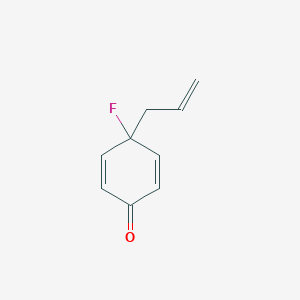
![(6Z,8aR,9R,10R,11aR)-3,3-difluoro-10-hydroxy-9-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2-one](/img/structure/B12839538.png)
![2-(3,5-Dimethyl-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B12839539.png)
![8-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B12839544.png)
